1-(6-chloropyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C13H15ClN6OS |
|---|---|
Molecular Weight |
338.82 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H15ClN6OS/c1-8-16-19-13(22-8)15-12(21)9-3-2-6-20(7-9)11-5-4-10(14)17-18-11/h4-5,9H,2-3,6-7H2,1H3,(H,15,19,21) |
InChI Key |
GGAHKNBMDSTLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-(6-chloropyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C14H16ClN5O
- Molecular Weight : 305.76 g/mol
- Key Functional Groups : Chloropyridazine, thiadiazole, and piperidine.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of thiadiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the target molecule have shown promising results in inhibiting the growth of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.
- Cytotoxicity Assays :
- The compound displayed an IC50 value of approximately 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity.
- Mechanistic studies revealed that treatment led to cell cycle arrest at the G2/M phase , accompanied by increased apoptosis markers such as the Bax/Bcl-2 ratio and caspase 9 levels .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening demonstrated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, the compound has shown potential as an enzyme inhibitor. Specifically, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
These activities indicate that the compound could be beneficial in treating conditions related to enzyme dysregulation .
Case Studies
Two notable case studies illustrate the biological activity of similar compounds:
-
Study on Thiadiazole Derivatives :
A series of thiadiazole derivatives were synthesized and tested for anticancer activity. The study found that modifications in the structure significantly influenced their cytotoxicity against MCF-7 cells, emphasizing the importance of structural optimization in drug design . -
Antimicrobial Screening :
Another investigation focused on piperidine derivatives containing thiadiazole moieties. The results indicated that these compounds exhibited varying degrees of antibacterial activity, with some showing potential as therapeutic agents against resistant bacterial strains .
Preparation Methods
Synthesis of 6-Chloropyridazin-3-yl Intermediates
The 6-chloropyridazin-3-yl moiety is synthesized via nucleophilic aromatic substitution or hydrolysis of dichloropyridazine derivatives. A representative method involves refluxing dichloropyridazine (1.00 g, 6.71 mmol) in absolute ethanol (10 mL) for 24 hours, followed by extraction with CHCl and trituration in petroleum ether to yield 6-chloropyridazin-3-ol (90% yield) . For direct chlorination, SO/TiO-SnO-AlO solid acid catalysts in tetrahydrofuran at −5–0°C have been used to introduce chlorine selectively .
Key Reaction Parameters
Preparation of 5-Methyl-1,3,4-thiadiazol-2-amine
The 5-methyl-1,3,4-thiadiazol-2-amine is synthesized via cyclocondensation of thiosemicarbazides with acetic acid derivatives. A scalable approach involves reacting PAD (propionamide derivative) with a solid acid catalyst in tetrahydrofuran at −5–0°C for 3.5 hours, followed by pH adjustment to 1.5 using concentrated HCl to precipitate the product (84.2% yield) . HPLC monitoring ensures raw material residues ≤0.5%, critical for purity .
Piperidine-3-carboxamide Intermediate Synthesis
Piperidine-3-carboxamide derivatives are prepared via hydrolysis of 3-piperidine formamides. In a patented method, 3-piperidine formamide hydrochloride (500 g) is heated in concentrated HCl (2000 mL) at 60–65°C for 3 hours, yielding (S)-3-piperidinecarboxylic acid hydrochloride (99.6% enantiomeric excess) . The free base is obtained by adjusting the pH to 6.5–7.5 with KOH/MeOH (1:4 mass ratio) at <10°C to prevent racemization .
Chiral Resolution Efficiency
Coupling Strategies for Final Assembly
The final compound is assembled via sequential coupling reactions:
-
Piperidine-thiadiazole linkage : Activate piperidine-3-carboxylic acid as an acyl chloride (SOCl), then react with 5-methyl-1,3,4-thiadiazol-2-amine in dry benzene with triethylamine .
-
Pyridazine-piperidine coupling : Perform nucleophilic aromatic substitution of 6-chloropyridazine with the piperidine intermediate under reflux in ethanol .
Optimized Conditions for Coupling
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acylation | SOCl, dry benzene, 24h | 78% | |
| Substitution | EtOH reflux, 12h | 82% |
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Use ethanol/petroleum ether (1:1 v/v) to isolate crystalline solids .
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients .
Analytical Data
Comparative Analysis of Synthetic Routes
-
Pros: High enantiomeric purity (99.6% ee), avoids chiral resolving agents.
-
Cons: Requires stringent temperature control (<30°C).
Route B (Solid acid catalysis ):
-
Pros: Scalable (84.2% yield), uses recyclable catalysts.
-
Cons: Limited substrate scope for thiadiazole derivatives.
Q & A
Q. What are the optimal synthetic routes for 1-(6-chloropyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Chloropyridazine Formation : React hydrazine with dicarbonyl precursors under acidic conditions to form the pyridazine core, followed by chlorination using reagents like POCl₃ or PCl₅ .
- Thiadiazole Coupling : The 5-methyl-1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazides with acyl chlorides or via POCl₃-mediated reactions .
- Piperidine Carboxamide Linkage : Amide coupling between the chloropyridazine and thiadiazole intermediates is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions . Key Consideration: Optimize reaction temperatures (e.g., 90°C for cyclization steps) and solvent systems (DMF or DCM) to improve yields .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing the pyridazine (δ 7.5–8.5 ppm) and thiadiazole (δ 2.5–3.5 ppm for methyl groups) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (C₁₄H₁₄ClN₅OS, expected m/z 347.05) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions in the solid state .
Q. How is the compound’s biological activity assessed in preclinical studies?
- Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves .
- Cell-Based Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ in μM range) via MTT or ATP-lite assays. Include controls for cytotoxicity in non-cancerous cells .
- Selectivity Profiling : Use kinase profiling panels or proteome-wide screens to identify off-target effects .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and target interactions?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to analyze transition states in key reactions (e.g., chlorination or amide coupling) and predict regioselectivity .
- Molecular Docking : Simulate binding poses with biological targets (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina. Validate with mutagenesis studies .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing the 6-chloro group on pyridazine with fluorine) to isolate contributions to activity .
- Meta-Analysis of Experimental Conditions : Compare assay parameters (e.g., cell line origin, serum concentration) that may influence IC₅₀ discrepancies .
- Orthogonal Validation : Confirm target engagement using biophysical methods (e.g., SPR or thermal shift assays) .
Q. What methods optimize regioselectivity in substitution reactions involving the chloropyridazine moiety?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at the 6-chloro position over competing sites .
- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-aryl bond formation .
- pH Control : Basic conditions (pH 8–9) enhance nucleophilicity of amines in SNAr reactions .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be addressed?
- Dynamic NMR Studies : Variable-temperature NMR to detect conformational exchange broadening in the piperidine ring .
- Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for piperidine protons) .
- 2D Correlation Spectroscopy (COSY, NOESY) : Resolve through-space and through-bond couplings for ambiguous peaks .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
